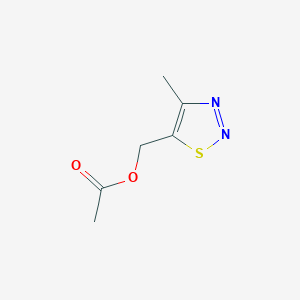

![molecular formula C8H9N3O B1319444 6-Ethoxyimidazo[1,2-b]pyridazine CAS No. 57470-53-8](/img/structure/B1319444.png)

6-Ethoxyimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

“6-Ethoxyimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . This compound is part of the imidazo[1,2-b]pyridazine derivatives, which have been identified as potent and selective inhibitors .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “6-Ethoxyimidazo[1,2-b]pyridazine”, has been a subject of research. A variety of methods have been developed, including cyclization and cross-coupling reactions . For instance, one study reported the first synthesis of novel fused pyridazines starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .

Molecular Structure Analysis

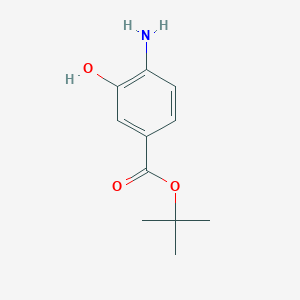

The molecular structure of “6-Ethoxyimidazo[1,2-b]pyridazine” consists of a pyridazine ring with an ethoxy group at the 6-position . The InChI code for this compound is 1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “6-Ethoxyimidazo[1,2-b]pyridazine” and similar compounds have been studied. These include various cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki–Miyaura, Kumada, and Stille .

Physical And Chemical Properties Analysis

“6-Ethoxyimidazo[1,2-b]pyridazine” is a solid compound with a molecular weight of 163.18 . Its InChI code is 1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

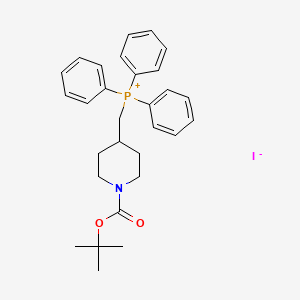

- 6-Methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog have been synthesized, highlighting the versatile chemical properties of this compound class. These syntheses also explored carboxylic acids, esters, and quaternary salts derived from this ring system, along with its ability to undergo the Mannich reaction (Lombardino, 1968).

Pharmacological Research

- Imidazo[1,2-b]pyridazines, including 6-methoxyimidazo[1,2-b]pyridazine derivatives, have been prepared and evaluated for macrofilaricidal activity, although these compounds did not show significant activity against human cytomegalovirus (HCMV) or filarial infections (Mourad, Wise, & Townsend, 1993).

Benzodiazepine Receptor Research

- A series of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines has been synthesized and evaluated for in vitro affinity for the benzodiazepine receptor (BZR). Certain derivatives were found to be potent BZR ligands (Harrison et al., 1996).

Antiviral Research

- Imidazo[1,2-b]pyridazines have been identified as a novel structural class with potent activity against human picornaviruses. Specific derivatives demonstrated broad-spectrum antirhinoviral and antienteroviral activities (Hamdouchi et al., 2003).

Anti-Asthmatic Activity

- (Imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, derived from imidazo[1,2-b]pyridazine, have shown potent activity against platelet activating factor (PAF)-induced bronchoconstriction, suggesting potential anti-asthmatic applications (Kuwahara et al., 1996).

Central Nervous System Activities

- Certain imidazo[1,2-b]pyridazine derivatives have been explored for their potential activities in the central nervous system, particularly in relation to benzodiazepine receptors (Barlin, Davies, & Ireland, 1996).

Antinociceptive Effects

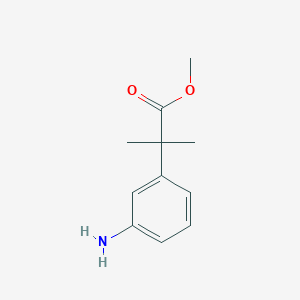

- The compound DM2, a 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid, has demonstrated antinociceptive effects in vivo and altered rostral ventromedial medulla cell activity consistent with antinociception (Palazzo et al., 2010).

Flaviviridae Inhibitors

- Biphenyl derivatives of imidazo[1,2-b]pyridazine have been designed to inhibit the replication of Flaviviridae viruses, including bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).

Propriétés

IUPAC Name |

6-ethoxyimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQECQTZILHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602181 | |

| Record name | 6-Ethoxyimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxyimidazo[1,2-b]pyridazine | |

CAS RN |

57470-53-8 | |

| Record name | 6-Ethoxyimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)